![molecular formula C21H17N7O5S B2819171 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide CAS No. 852046-88-9](/img/new.no-structure.jpg)
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide is a complex organic compound that features a combination of pyrimidine, triazole, and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Derivative: The starting material, 2,4-dioxo-1H-pyrimidine-6-carbaldehyde, is synthesized through the condensation of barbituric acid with formaldehyde under acidic conditions.
Synthesis of the Triazole Ring: The pyrimidine derivative is then reacted with phenylhydrazine to form the corresponding hydrazone, which undergoes cyclization with thiourea to yield the 1,2,4-triazole ring.
Attachment of the Sulfanyl Group: The triazole compound is treated with a thiol reagent, such as thioglycolic acid, to introduce the sulfanyl group.
Formation of the Final Compound: The intermediate is then reacted with 4-nitrophenylacetyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties. The mechanism primarily involves the inhibition of key inflammatory mediators such as COX-2 (Cyclooxygenase-2) and iNOS (inducible Nitric Oxide Synthase).
Case Study: Inhibition of Inflammatory Mediators
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 6.74 | Inhibition of COX-2 |
Compound B | 1.10 | Inhibition of iNOS |
These results suggest that the compound can effectively reduce inflammation by targeting these enzymes, which are crucial in inflammatory pathways.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as various fungal pathogens.
Case Study: Efficacy Against Resistant Strains
In laboratory settings, the compound was tested against resistant bacterial strains and exhibited effectiveness where traditional antibiotics failed. This is particularly relevant in the context of rising antibiotic resistance.
Anticancer Activity
Research into the anticancer potential of this compound has shown promising results. The presence of specific functional groups allows it to interact with cancer cell signaling pathways.
Summary Table of Biological Activities
Wirkmechanismus
The mechanism by which 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide exerts its effects involves multiple pathways:
Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and interferes with DNA replication.
Anticancer Action: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
- 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Uniqueness
Compared to its analogs, 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide exhibits unique properties due to the presence of the nitro group, which enhances its electron-withdrawing capability and potentially increases its biological activity.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and mechanisms of action
Biologische Aktivität
The compound 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide is a heterocyclic compound that incorporates multiple biologically active moieties, including pyrimidine, triazole, and phenyl groups. Its unique structure suggests potential for various biological activities, particularly in medicinal chemistry.
- Molecular Formula : C17H17N5O4S
- Molecular Weight : 387.41 g/mol
- CAS Number : 852047-25-7
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antibacterial, antifungal, and anticancer properties. The following sections summarize key findings from the literature.
Antibacterial Activity
Research indicates that derivatives of triazole and pyrimidine exhibit significant antibacterial properties. For instance:
- A study demonstrated that triazole derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
Compound | Bacteria Tested | MIC (µg/mL) | Reference |
---|---|---|---|
Triazole Derivative A | E. coli | 5 | |
Triazole Derivative B | S. aureus | 10 |
Antifungal Activity
The compound's structure suggests potential antifungal activity as well. Triazole derivatives are known to disrupt fungal cell membrane synthesis:
- A study reported that triazoles effectively inhibited Candida albicans growth with IC50 values in the low micromolar range .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- In vitro assays revealed that compounds containing the triazole moiety displayed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest .
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis Induction | |
A549 (Lung Cancer) | 20 | Cell Cycle Arrest |
Case Study 1: Antibacterial Efficacy
In a comparative study of various triazole derivatives, the compound exhibited a notable zone of inhibition against both gram-positive and gram-negative bacteria. The results suggested that modifications at the phenyl ring could enhance antibacterial activity.
Case Study 2: Anticancer Properties
A recent study evaluated the anticancer effects of this compound on human lung cancer cells. The results indicated significant reduction in cell viability at concentrations above 10 µM, with flow cytometry confirming apoptosis as the primary mode of action.
Eigenschaften
CAS-Nummer |
852046-88-9 |
---|---|
Molekularformel |
C21H17N7O5S |
Molekulargewicht |
479.47 |
IUPAC-Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H17N7O5S/c29-18-11-14(23-20(31)24-18)10-17-25-26-21(27(17)15-4-2-1-3-5-15)34-12-19(30)22-13-6-8-16(9-7-13)28(32)33/h1-9,11H,10,12H2,(H,22,30)(H2,23,24,29,31) |
InChI-Schlüssel |
QSZUMEQHCJTUBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.